molecular formula C13H16O B8789329 1-(Cyclohex-1-en-1-yl)-3-methoxybenzene CAS No. 1884-41-9

1-(Cyclohex-1-en-1-yl)-3-methoxybenzene

Cat. No.: B8789329
CAS No.: 1884-41-9
M. Wt: 188.26 g/mol
InChI Key: MOLNOQQWGBHOLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Cyclohex-1-en-1-yl)-3-methoxybenzene is a useful research compound. Its molecular formula is C13H16O and its molecular weight is 188.26 g/mol. The purity is usually 95%.
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Properties

CAS No.

1884-41-9

Molecular Formula

C13H16O

Molecular Weight

188.26 g/mol

IUPAC Name

1-(cyclohexen-1-yl)-3-methoxybenzene

InChI

InChI=1S/C13H16O/c1-14-13-9-5-8-12(10-13)11-6-3-2-4-7-11/h5-6,8-10H,2-4,7H2,1H3

InChI Key

MOLNOQQWGBHOLV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2=CCCCC2

Origin of Product

United States

Synthesis routes and methods

Procedure details

A 1L 3-neck RBF under argon was charged with crude 1-(m-methoxyphenyl)cyclohexanol (59.2 g, 287 mmol). To the flask was added 592 mL of dry THF. The reaction was cooled to 0° C., and to it was slowly added SOCl2 (58.6 mL, 803.6 mmol). After stirring for 10 minutes, pyridine (104 mL, 1.29 mol) was added slowly. The reaction mixture stirred slowly at 22° C. for 2 hours, and then it was cooled back to 0° C. 1N HCl (500 mL) was slowly added to the reaction. The layers were separated. The THF layer was dried (MgSO4), filtered, and concentrated in vacuo. The crude product was chromatographed using 100% hexane as eluent to provide 39.5 g (82%, 2 steps) of product. 1H NMR (CDCl3) δ1.72 (m, 2H), 1.83 (m, 2H), 2.24 (m, 2H), 2.45 (m, 2H), 3.86 (s, 3H), 6.18 (m, 1H), 6.83 (dd, J=8.1, 1.7 Hz, 1H), 6.98 (m, 1H), 7.03 (d, J=6.1 Hz, 1H), 7.27 (t, J=7.8 Hz, 1H).
[Compound]
Name
1L
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
59.2 g
Type
reactant
Reaction Step One
Name
Quantity
58.6 mL
Type
reactant
Reaction Step Two
Quantity
104 mL
Type
reactant
Reaction Step Three
Name
Quantity
500 mL
Type
reactant
Reaction Step Four
Name
Quantity
592 mL
Type
solvent
Reaction Step Five

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